5-iodo-1-methyl-1H-pyrazole-4-carbonitrile
Description
5-Iodo-1-methyl-1H-pyrazole-4-carbonitrile is a halogenated pyrazole derivative characterized by an iodine atom at position 5, a methyl group at the 1-position, and a nitrile group at position 3. The iodine substituent enhances its utility in Suzuki-Miyaura or Ullmann-type couplings, while the nitrile group offers reactivity for further functionalization .
Properties
IUPAC Name |
5-iodo-1-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZMMVPDXOHBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516303-92-6 | |
| Record name | 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbonitrile with iodine in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.
Oxidation and Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used for reduction. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Major Products Formed
Substitution Reactions: Products include 5-amino-1-methyl-1H-pyrazole-4-carbonitrile and 5-thio-1-methyl-1H-pyrazole-4-carbonitrile.
Oxidation and Reduction: Products include 5-amino-1-methyl-1H-pyrazole-4-carboxamide and 5-carboxy-1-methyl-1H-pyrazole-4-carbonitrile.
Scientific Research Applications
5-Iodo-1-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds with target proteins, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key analogues of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile, highlighting differences in substituents, molecular properties, and applications:
Physical and Spectroscopic Properties
- Melting Points: Amino-substituted derivatives (e.g., 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile) typically exhibit higher melting points (>150°C) due to hydrogen bonding, whereas iodo- or chloro-substituted compounds may have lower melting points .
- Spectroscopic Signatures :
Key Research Findings
- Cross-Coupling Efficiency : this compound demonstrates superior reactivity in palladium-catalyzed couplings compared to bromo or chloro analogues, attributed to iodine’s polarizability .
- Biological Relevance: Amino- and sulfur-containing derivatives (e.g., –12) show promise as kinase inhibitors or antimicrobial agents, whereas halogenated variants are less explored in bioactivity studies .
- Thermal Stability: Iodo derivatives exhibit lower thermal stability than chloro or cyano-substituted pyrazoles, limiting their use in high-temperature reactions .
Biological Activity
5-Iodo-1-methyl-1H-pyrazole-4-carbonitrile (CAS Number: 1516303-92-6) is a compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C5H4N4I
- Molecular Weight : 233.01 g/mol
- CAS Number : 1516303-92-6
Pharmacological Activities
This compound has been investigated for several pharmacological activities, including:
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, such as HepG2 (liver cancer) and HeLa (cervical cancer) cells. For instance, a study reported that certain pyrazoles achieved growth inhibition percentages of 54.25% and 38.44%, respectively, against these cell lines .
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazoles has been well-documented. Compounds similar to this compound have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. Notably, some derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, surpassing the efficacy of established anti-inflammatory drugs like celecoxib .
3. Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, indicating a potential role in treating infectious diseases .
The biological activity of this compound likely involves its interaction with specific molecular targets:
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation, such as COX and various kinases. The structural features of the pyrazole scaffold allow for effective binding to active sites of these enzymes, leading to reduced enzyme activity and subsequent therapeutic effects.
Cellular Signaling Pathways
Research suggests that pyrazoles can modulate cellular signaling pathways related to apoptosis and cell proliferation. This modulation is crucial for developing anticancer agents that can selectively induce cancer cell death while sparing normal cells.
Case Studies
Several studies have highlighted the biological activity of pyrazole derivatives similar to this compound:
Q & A
Q. What are the common synthetic routes for 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile, and how are intermediates purified?
Answer: Synthesis typically involves multi-step reactions starting from pyrazole precursors. For example, triazenylpyrazole intermediates can undergo azide substitution (e.g., using azido(trimethyl)silane) under acidic conditions (e.g., trifluoroacetic acid) to introduce functional groups . Key steps include:
- Reaction Monitoring : TLC or LC-MS tracks progress .
- Purification : Flash chromatography (silica gel, gradient elution with cyclohexane/ethyl acetate) yields pure products. Dry loading with Celite improves separation efficiency .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Azide Substitution | Azido(trimethyl)silane, TFA, CH₂Cl₂, 50°C | 85–88% | |
| Purification | Cyclohexane/EtOAc gradient (0–35%) | 88% |
Q. What spectroscopic and analytical methods confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyrazole ring signals at δ 7.54–8.55 ppm in CDCl₃ or DMSO-d₆) .
- IR Spectroscopy : Detects nitrile (C≡N, ~2230 cm⁻¹) and azide (N₃, ~2138 cm⁻¹) stretches .
- HRMS : Validates molecular formula (e.g., [M⁺] for C₄H₂N₆: calcd. 134.0335, found 134.0337) .
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.54 (s, 1H, pyrazole-H) | |
| IR | 2231 cm⁻¹ (C≡N), 2139 cm⁻¹ (N₃) |
Q. How are sensitive intermediates handled during synthesis?
Answer:
- Safety Precautions : Use cooling (0°C) for exothermic steps, avoid open flames (azides are shock-sensitive), and employ inert atmospheres .
- Dry Loading : Celite minimizes decomposition during chromatography .
Advanced Questions
Q. How does the methyl group at the 1-position influence regioselectivity in pyrazole functionalization?
Answer: The 1-methyl group sterically and electronically directs substitution. For example, methylation of 5-amino-pyrazoles favors N1-methylation over N2 due to steric hindrance and charge distribution . Computational studies (DFT) show methyl groups stabilize specific resonance structures, affecting iodination sites .
Q. What computational methods predict electronic properties of this compound?
Answer:
Q. Table 3: Computational Parameters
| Method | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-311+G(d,p) | Geometry optimization | |
| MEP Analysis | Same as above | Reactivity prediction |
Q. How is X-ray crystallography used to resolve structural ambiguities in pyrazole derivatives?
Answer: Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example, 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile’s crystal structure revealed Cl···N interactions stabilizing the lattice .
Q. How can reaction conditions control iodination regioselectivity in pyrazole systems?
Answer:
Q. Table 4: Iodination Strategies
| Method | Conditions | Outcome | Reference |
|---|---|---|---|
| Electrophilic Iodination | I₂, HNO₃, H₂SO₄ | 5-Iodo substitution |
Q. What role does solvent polarity play in pyrazole cyclocondensation reactions?
Answer: Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclocondensation, improving yields. For example, DMF-DMA facilitates cyclization of ethyl acetoacetate and phenylhydrazine to pyrazole carboxylates .
Q. Data Contradictions & Resolution
- Isomer Ratios : notes substituent-dependent isomer formation, whereas reports high regioselectivity for azide substitution. This suggests steric/electronic factors dominate in specific reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
